molecular formula C15H14O3 B1422148 2-(3-Methoxyphenyl)-6-methylbenzoic acid CAS No. 1261948-32-6

2-(3-Methoxyphenyl)-6-methylbenzoic acid

Cat. No.: B1422148
CAS No.: 1261948-32-6
M. Wt: 242.27 g/mol
InChI Key: YDBJUQJDEZXKRP-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It has a methoxy group (-OCH3) attached to the phenyl ring and a methyl group (-CH3) attached to the benzene ring .


Synthesis Analysis

While specific synthesis methods for “2-(3-Methoxyphenyl)-6-methylbenzoic acid” are not available, similar compounds are often synthesized through condensation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds suggests that “this compound” would have a benzene ring with a carboxylic acid group (-COOH), a methoxy group (-OCH3), and a methyl group (-CH3) attached .

Scientific Research Applications

Synthesis and Chemical Properties

2-(3-Methoxyphenyl)-6-methylbenzoic acid is involved in various synthesis processes and studies of chemical properties. For instance, it's related to the formation of phosphorins, as shown in studies on organophosphorus compounds, indicating a potential for creating heterocyclic phosphorus compounds (El‐Barbary & Lawesson, 1981). Additionally, efficient methods for the preparation of related compounds, such as 2-chloro-6-methylbenzoic acid, have been developed, which are significant in organic synthesis (Daniewski, Liu, Püntener, & Scalone, 2002).

Solubility and Partition Coefficients

Research on solute transfer into 2-ethoxyethanol from water and the gas phase includes studies on compounds like this compound. These studies are crucial for understanding the solubility and partition coefficients of such compounds, which has implications in pharmaceuticals and material sciences (Hart et al., 2015).

Natural Product Research and Bioactivity

Compounds similar to this compound have been isolated from natural sources like marine-derived fungi and plants. These studies are essential for discovering new bioactive substances. For example, phenyl ether derivatives from Aspergillus carneus have shown strong antioxidant activity (Xu et al., 2017). Similarly, constituents of Schisandra verruculosa exhibit cytotoxic effects on human cancer cell lines (Wilairat et al., 2006).

Pharmaceutical and Medical Applications

Research into the stability and reactivity of compounds like this compound using semi-empirical methods can provide insights into their potential pharmaceutical applications. Studies like these offer a foundation for the development of new drugs and therapeutic agents (Arsyad et al., 2021).

Properties

IUPAC Name

2-(3-methoxyphenyl)-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-5-3-8-13(14(10)15(16)17)11-6-4-7-12(9-11)18-2/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBJUQJDEZXKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689144
Record name 3'-Methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-32-6
Record name 3'-Methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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